molecular formula C15H19N3O4 B6982481 5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one

Cat. No.: B6982481
M. Wt: 305.33 g/mol
InChI Key: FLAWIXKPWGADIV-UHFFFAOYSA-N
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Description

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one is a compound that features a pyrimidinone core substituted with a methyl group and a trimethoxyphenylmethylamino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-7-16-15(18-14(9)19)17-8-10-5-6-11(20-2)13(22-4)12(10)21-3/h5-7H,8H2,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAWIXKPWGADIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)NCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one typically involves multi-step reactions. One common approach is to start with the preparation of the 2,3,4-trimethoxybenzylamine, which is then reacted with a suitable pyrimidinone derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one is unique due to its specific substitution pattern and potential for diverse biological activities. Its trimethoxyphenyl group contributes to its pharmacological properties, making it a valuable compound for further research and development .

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